(4-(3-Fluoropropoxy)-2-methylphenyl)methanol
Overview
Description
“(4-(3-Fluoropropoxy)-2-methylphenyl)methanol” is a chemical compound with the molecular formula C10H13FO2 . It has a molecular weight of 184.21 . This compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(4-(3-Fluoropropoxy)-2-methylphenyl)methanol” is1S/C10H13FO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,12H,1,6-8H2
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“(4-(3-Fluoropropoxy)-2-methylphenyl)methanol” has a melting point range of 52 - 54 degrees Celsius . The compound is solid in its physical form .Scientific Research Applications
Fluorescent Sensors
- Chemical Sensing : A study describes the development of a fluorogenic chemosensor that efficiently detects Zn2+ and Al3+ ions, showcasing the application of related compounds in chemical sensing technology (Patra et al., 2018).
Catalytic Reactions
- Catalysis in Chemical Reactions : Research on the kinetics of La3+-catalyzed methanolysis of S-aryl methylphosphonothioates suggests potential applications of related compounds in catalytic processes for decontamination (Dhar et al., 2011).
- N-Methylation and Transfer Hydrogenation : A paper reports on the use of methanol as both C1 synthon and H2 source for selective N-methylation of amines, highlighting the role of related compounds in such reactions (Sarki et al., 2021).
Methanolysis and Biological Applications
- Effect on Lipid Dynamics : A study on methanol's impact on lipid dynamics in biological and synthetic membranes emphasizes its potential application in biomembrane studies (Nguyen et al., 2019).
- Biological Conversion of Methanol : Engineering of methylotrophic Escherichia coli for converting methanol to metabolites showcases the biotechnological applications of related compounds (Whitaker et al., 2017).
Chemical Synthesis
- Synthesis of Multi-Substituted Arenes : Research on the synthesis of multi-substituted arenes via palladium catalyzed C-H halogenation provides insights into the use of related compounds in chemical synthesis (Sun et al., 2014).
Safety And Hazards
properties
IUPAC Name |
[4-(3-fluoropropoxy)-2-methylphenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-9-7-11(14-6-2-5-12)4-3-10(9)8-13/h3-4,7,13H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMRGMSZNGGCBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCF)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Fluoropropoxy)-2-methylphenyl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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